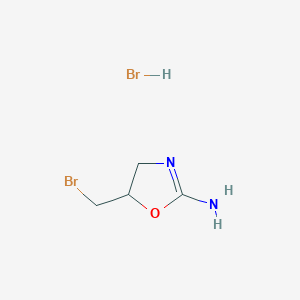

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is a useful research compound. Its molecular formula is C4H8Br2N2O and its molecular weight is 259.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is a compound that has garnered attention in various fields of biological research due to its unique structure and reactivity. This article explores its biological activities, applications in research, and potential therapeutic implications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula C4H8Br2N2O and a molecular weight of 259.93 g/mol. Its structure features a bromomethyl group attached to a dihydro-oxazole ring, which contributes to its reactivity in biochemical applications.

1. Proteomics Research

This compound is primarily utilized in proteomics for studying protein interactions and modifications. The bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, leading to stable thioether bonds. This property has facilitated the identification of novel protein-protein interactions and post-translational modifications, crucial for understanding cellular functions and disease mechanisms .

Table 1: Applications in Proteomics

| Application | Description |

|---|---|

| Protein Labeling | Forms covalent bonds with cysteine residues for detection and study of protein interactions. |

| Interaction Mapping | Aids in identifying novel interaction networks within cells. |

| Post-translational Modifications | Helps in studying modifications that affect protein function. |

2. Pharmacological Potential

The compound is also being explored as a building block in drug design. Its structure is amenable to further chemical modifications, making it valuable for synthesizing pharmacologically active molecules. Research indicates that derivatives exhibit enzyme inhibition and receptor binding activities, which are promising for developing new therapeutic agents .

Table 2: Biological Activities of Derivatives

| Derivative Name | Activity Type | Target/Mechanism |

|---|---|---|

| Compound A | Enzyme Inhibition | Inhibits specific metabolic enzymes |

| Compound B | Receptor Binding | Binds to kinase receptors |

| Compound C | Antimicrobial Activity | Effective against bacterial strains |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The findings suggested significant binding affinity, indicating potential use as an inhibitor or modulator in metabolic processes .

Case Study 2: Drug Development

In another research project, derivatives of the compound were synthesized to evaluate their pharmacological properties. Some derivatives showed promising activity against cancer cell lines, suggesting that the compound could be a precursor for anticancer drug development .

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the bromomethyl group and oxazole ring. This versatility allows it to interact with various biological targets, making it a candidate for further exploration in drug design .

Applications De Recherche Scientifique

Biochemistry

Application : Proteomics Research

The compound is utilized in proteomics for studying protein interactions and modifications. Its reactive bromomethyl group allows it to form covalent bonds with thiol groups in cysteine residues, making it a valuable reagent for labeling and detecting proteins.

Experimental Procedures :

- The compound is typically dissolved in a reaction buffer and incubated with target proteins.

- Controlled pH and temperature conditions are maintained to facilitate the reaction.

Results :

The use of this compound has led to the identification of novel protein-protein interactions and post-translational modifications, contributing to the mapping of interaction networks within cells and enhancing the understanding of cellular functions and disease mechanisms.

Pharmacology

Application : Drug Design

In pharmacology, 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide serves as a building block for synthesizing pharmacologically active molecules.

Experimental Procedures :

- It is involved in multi-step synthesis protocols where it acts as an electrophile in nucleophilic substitution reactions.

- Transformations are carried out to introduce additional functional groups relevant to drug activity.

Results :

Research indicates that derivatives of this compound exhibit various biological activities, including enzyme inhibition and receptor binding, which are promising for developing new therapeutic agents.

Organic Chemistry

Application : Synthesis of Heterocyclic Compounds

The compound is employed in synthetic pathways to create complex molecules, particularly heterocycles due to its oxazole ring structure.

Experimental Procedures :

- Utilized in organic reactions such as ring expansions and cyclizations.

- Often used under inert atmosphere conditions to prevent unwanted side reactions.

Analytical Chemistry

Application : Standard Reference Material

In analytical chemistry, this compound is used as a standard or reference material in chromatographic methods.

Experimental Procedures :

- It is incorporated into calibration curves for High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analyses.

Results :

The application has facilitated accurate quantification and identification of related compounds in various samples, aiding quality control and research studies.

Medicinal Chemistry

Application : Hit-to-Lead Process

In medicinal chemistry, the compound is screened for biological activity against various targets to identify potential lead compounds for drug development.

Propriétés

IUPAC Name |

5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKLBHWVCDAYKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)N)CBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.